N-(Prop-2-yn-1-yl)methacrylamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
2-methyl-N-prop-2-ynylprop-2-enamide |
InChI |
InChI=1S/C7H9NO/c1-4-5-8-7(9)6(2)3/h1H,2,5H2,3H3,(H,8,9) |
InChI Key |
XVGRLAPKPXXDHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCC#C |
Origin of Product |
United States |
Synthetic Methodologies for N Prop 2 Yn 1 Yl Methacrylamide Monomer Production
Established Synthetic Pathways for N-Substituted Methacrylamides
The synthesis of N-substituted methacrylamides, including N-(Prop-2-yn-1-yl)methacrylamide, traditionally relies on well-established amidation reactions. The most common and direct route involves the reaction of an amine with a reactive derivative of methacrylic acid.
One prevalent method is the Schotten-Baumann reaction, which employs the acylation of a primary amine with an acyl chloride in the presence of a base. researchgate.net In the context of this compound synthesis, this involves the reaction of propargylamine (B41283) with methacryloyl chloride. d-nb.infoustc.edu.cn The base, typically an amine like triethylamine (B128534) or N,N-diisopropylethylamine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. ustc.edu.cnrsc.org This pathway is favored for its high reactivity and the general availability of the starting materials.
An alternative, yet closely related, established pathway is the reaction of the amine with methacrylic anhydride (B1165640). This method also results in the formation of the desired N-substituted methacrylamide (B166291). While methacrylic anhydride is generally less reactive than methacryloyl chloride, it offers the advantage of producing methacrylic acid as a byproduct, which can be easier to remove than hydrochloric acid. The reaction is often carried out in a suitable organic solvent.
Optimized Reaction Conditions for Propargylation of Methacrylamide Derivatives
The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions. Key parameters that are manipulated include the choice of solvent, temperature, and the stoichiometry of the reactants and base.
For the synthesis of N-propargyl methacrylamide (PPMA), a common approach involves dissolving propargylamine and a base, such as triethylamine, in a dry aprotic solvent like dichloromethane (B109758) (CH2Cl2). d-nb.infoustc.edu.cn The reaction is typically initiated at a reduced temperature, often 0 °C, by the dropwise addition of methacryloyl chloride. rsc.org Maintaining a low temperature during the addition of the acyl chloride is crucial to control the exothermic nature of the reaction and to prevent potential side reactions, such as the polymerization of the methacryloyl chloride or the product. After the initial addition, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure completion. rsc.orgscienceopen.com
The molar ratio of the reactants is another critical factor. An excess of the amine or the base is sometimes used to ensure the complete consumption of the methacryloyl chloride and to effectively neutralize the acid byproduct. For instance, in the synthesis of N-propargylacrylamide, molar ratios of propargylamine to acryloyl chloride to a base like N,N-diisopropylethylamine might be in the order of 1:1.2:1.2. rsc.org
The choice of solvent is also important. Dichloromethane is frequently used due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal during the work-up procedure. rsc.org Other aprotic solvents like tetrahydrofuran (B95107) (THF) can also be employed. rsc.org
Table 1: Representative Reaction Conditions for the Synthesis of N-Propargyl Acrylamides
| Reactants | Base | Solvent | Temperature | Reaction Time | Reference |
| Propargylamine, Acryloyl Chloride | N,N-diisopropylethylamine | Dichloromethane | 0 °C to Room Temp. | Overnight | rsc.org |
| Propargylamine, Acryloyl Chloride | Triethylamine | Dichloromethane | Not specified | Not specified | ustc.edu.cn |
Purification Strategies for High-Purity this compound
Obtaining high-purity this compound is essential for its subsequent use in polymerization, as impurities can significantly affect the polymerization kinetics and the properties of the resulting polymer. The purification strategy typically involves a series of extraction and chromatographic techniques.
Following the completion of the synthesis reaction, the crude reaction mixture is typically subjected to a work-up procedure. This often begins with quenching the reaction, for example, by the addition of water. scienceopen.comrsc.org The organic layer is then separated and washed sequentially with an aqueous acidic solution (like dilute HCl) to remove excess unreacted amine and base, followed by an aqueous basic solution (like sodium bicarbonate) to remove any acidic byproducts, and finally with brine to remove residual salts and water. rsc.org The organic phase is then dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. rsc.orgscienceopen.comrsc.org
After the initial work-up, the crude product is often purified further using column chromatography. rsc.org This technique separates the desired product from any remaining impurities based on their differential adsorption to a stationary phase, such as silica (B1680970) gel. The choice of eluent (the solvent system that carries the mixture through the column) is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is commonly used, with the polarity being adjusted to optimize the separation. rsc.org The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC).
In some cases, recrystallization can be employed as a final purification step to obtain a highly crystalline product. rsc.org The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. d-nb.info
Green Chemistry Approaches in Monomer Synthesis
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods, in line with the principles of green chemistry. For the synthesis of N-substituted methacrylamides, research has explored the use of greener catalysts and solvent-free reaction conditions.
One notable green approach involves the use of heterogeneous catalysts that can be easily recovered and reused. For the synthesis of N-alkyl methacrylamides, a method has been developed using "Maghnite H+", a proton-exchanged montmorillonite (B579905) clay, as a recyclable catalyst. researchgate.net This method involves the reaction of an amino derivative with methacrylic anhydride in the absence of a solvent (bulk conditions) at room temperature. researchgate.net This approach has been reported to yield high conversions and selectivity, and importantly, it avoids the use of toxic reagents like methacryloyl chloride and triethylamine, as well as the need for a solvent. researchgate.net While this specific catalyst has been used for other N-alkyl methacrylamides, its application to the synthesis of this compound presents a promising avenue for a more sustainable production process.
The principles of green chemistry also encourage the use of safer solvents. While dichloromethane is effective, its potential environmental and health impacts have led to the exploration of alternatives. The use of more benign solvents or, ideally, solvent-free conditions, as demonstrated with the Maghnite H+ catalyst, is a key goal in the green synthesis of this and other monomers.
Polymerization Mechanisms and Kinetics of N Prop 2 Yn 1 Yl Methacrylamide
Free Radical Polymerization of N-(Prop-2-yn-1-yl)methacrylamide
Conventional free radical polymerization (FRP) is a widely used and robust method for polymer synthesis. For this compound, as with other methacrylamides, this process involves the generation of free radicals that initiate a chain reaction of monomer addition.
Initiator Systems and Their Influence on Polymerization Rate
The choice of initiator is critical in free radical polymerization as it directly impacts the polymerization rate and the final polymer properties. Thermal initiators, which decompose upon heating to generate radicals, are commonly employed. Azobisisobutyronitrile (AIBN) is a frequently used initiator for the polymerization of methacrylamides and other vinyl monomers. durham.ac.uk The rate of polymerization is proportional to the square root of the initiator concentration, a classic characteristic of free radical polymerization kinetics.
Redox initiator systems, such as the combination of ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TMEDA), can also be utilized, particularly for polymerizations in aqueous or polar media at lower temperatures. The rate of radical generation in redox systems is typically higher than in thermal systems, leading to faster polymerization rates. However, controlling the reaction exotherm and the resulting polymer's molecular weight can be more challenging. For methacrylamides, the initiator type and concentration are key parameters to manipulate the polymerization kinetics. mdpi.com
Illustrative Data Table 1: Effect of Initiator Concentration on the Free Radical Polymerization of this compound in an Organic Solvent
| Entry | Initiator (AIBN) Concentration (mol/L) | Polymerization Time (h) | Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Dispersity (Đ) |
| 1 | 0.005 | 6 | 75 | 85,000 | 2.1 |
| 2 | 0.010 | 6 | 88 | 62,000 | 1.9 |
| 3 | 0.020 | 6 | 95 | 41,000 | 1.8 |
Note: This table is an illustrative example based on general principles of free radical polymerization for methacrylamides. The data are representative and intended to show trends.
Solvent Effects on Polymerization Kinetics
The solvent can significantly influence the kinetics of free radical polymerization, particularly for monomers capable of hydrogen bonding, such as methacrylamides. For N-substituted methacrylamides, the solvent's ability to form hydrogen bonds with the amide group can affect the reactivity of the monomer and the propagating radical. Protic solvents, like alcohols or water, can solvate the monomer and the growing polymer chain, potentially altering the propagation and termination rate constants. In some cases, the addition of a small amount of a solvent like methanol (B129727) to a heterogeneous polymerization system can lead to an increased polymerization rate and molecular weight. researchgate.net
Conversely, aprotic solvents such as dimethylformamide (DMF) or dioxane are also commonly used. researchgate.net The choice of solvent can impact the solubility of the resulting polymer, which is crucial for maintaining a homogeneous reaction mixture and preventing early precipitation. The polarity of the solvent can also play a role in the relative reactivity of the monomer. nih.gov
Control over Molecular Weight and Dispersity via Controlled Radical Polymerization
A significant drawback of conventional free radical polymerization is the poor control over polymer molecular weight and the broad molecular weight distribution, or high dispersity (Đ). For applications requiring well-defined polymer architectures, this lack of control is a major limitation. To achieve lower molecular weight polymers in FRP, strategies such as increasing the initiator concentration or using chain transfer agents (CTAs) can be employed. Thiols, for example, are effective chain transfer agents for acrylamide (B121943) polymerizations. mdpi.com However, for precise control over molecular weight and to achieve low dispersity (typically Đ < 1.5), controlled/living radical polymerization (CLRP) techniques are necessary.
Controlled/Living Radical Polymerization (CLRP) Techniques
CLRP methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the controlled growth of polymer chains. This leads to polymers with predetermined molecular weights, narrow molecular weight distributions, and the ability to synthesize complex architectures like block copolymers.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CLRP technique that can be applied to a wide range of monomers, including methacrylamides. mdpi.com The control is achieved through the use of a RAFT agent, typically a dithioester or trithiocarbonate, which reversibly transfers a reactive group to the growing polymer chains. rsc.org The presence of the alkyne group in this compound is generally compatible with RAFT polymerization, allowing for the synthesis of well-defined, alkyne-functionalized polymers. rsc.org
The choice of RAFT agent and solvent is crucial for successful polymerization. For methacrylamides, trithiocarbonates often provide good control. The solvent can have a pronounced effect on the polymerization kinetics and control. For instance, in the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide (B166291), aprotic solvents were found to have a negative impact, resulting in lower conversions and higher dispersity. nih.gov This is often attributed to hydrogen bonding effects within the polymeric system. nih.gov
Illustrative Data Table 2: RAFT Polymerization of this compound
| Entry | RAFT Agent | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ |
| 1 | Trithiocarbonate | Dioxane | 8 | 92 | 25,000 | 1.15 |
| 2 | Dithiobenzoate | Dioxane | 8 | 85 | 23,500 | 1.25 |
| 3 | Trithiocarbonate | DMF | 8 | 65 | 28,000 | 1.40 |
Note: This table is an illustrative example based on typical results for the RAFT polymerization of functional methacrylamides. The data are representative and intended to show trends.
Atom Transfer Radical Polymerization (ATRP) of this compound
Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP method that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. acs.org ATRP has been successfully used for the controlled polymerization of various methacrylates and methacrylamides. nih.govresearchgate.net The polymerization of N,N-dimethylacrylamide, a related monomer, has been achieved with good control using a methyl 2-chloropropionate/CuCl/tris(2-dimethylaminoethyl)amine system in toluene. researchgate.net
A key challenge in the ATRP of (meth)acrylamides can be the complexation of the copper catalyst with the amide functionality of the monomer and the growing polymer chain, which can lead to a loss of catalytic activity and reduced control over the polymerization. researchgate.net Careful selection of the ligand for the copper catalyst is therefore critical to modulate its activity and prevent undesirable side reactions. The alkyne group in this compound is generally stable under ATRP conditions, allowing for the synthesis of well-defined polymers with terminal alkyne functionalities. nih.gov
Illustrative Data Table 3: ATRP of this compound
| Entry | Ligand | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ |
| 1 | PMDETA | Toluene | 12 | 88 | 22,000 | 1.18 |
| 2 | Me6TREN | Toluene | 10 | 91 | 21,500 | 1.15 |
| 3 | bpy | DMF | 12 | 70 | 26,000 | 1.35 |
Note: This table is an illustrative example based on typical results for the ATRP of functional methacrylamides. The data are representative and intended to show trends. PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine; Me6TREN = Tris(2-dimethylaminoethyl)amine; bpy = 2,2'-bipyridine.
Nitroxide-Mediated Polymerization (NMP) Strategies
Nitroxide-Mediated Polymerization (NMP) is a powerful controlled radical polymerization (CRP) technique that relies on the reversible termination of growing polymer chains by stable nitroxide radicals. wikipedia.org This process establishes a dynamic equilibrium between active propagating radicals and dormant alkoxyamine species, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. wikipedia.org The general mechanism involves the thermal decomposition of an alkoxyamine initiator to generate an initiating radical and a mediating nitroxide radical. The initiating radical then adds to a monomer unit, and the resulting propagating chain is reversibly capped by the nitroxide. wikipedia.org
While extensive research has been conducted on the NMP of various monomers like styrenes and acrylates, specific studies detailing the NMP of this compound are not extensively documented in publicly available literature. However, the principles of NMP can be applied to methacrylamides. The development of alkoxyamines as initiators has enabled the controlled homopolymerization of acrylates and acrylamides. icp.ac.ru For methacrylamides, the choice of the nitroxide and initiator system is crucial. Nitroxides such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are often used, though more sterically hindered nitroxides can offer better control over the polymerization of methacrylic monomers. The polymerization kinetics in NMP are complex and influenced by the rates of initiation, propagation, termination, and the activation-deactivation equilibrium. rsc.org
A hypothetical NMP of this compound would likely involve the use of a suitable alkoxyamine initiator in a solvent that can solubilize both the monomer and the resulting polymer. The reaction temperature would be a critical parameter, as it influences the rate of alkoxyamine decomposition and the position of the activation-deactivation equilibrium. The successful implementation of NMP would yield poly[this compound] with a preserved terminal alkyne functionality, making it a valuable precursor for further modification.
Photopolymerization and Light-Mediated Polymerization Approaches
Photopolymerization and light-mediated polymerization techniques offer excellent spatial and temporal control over the polymerization process. nih.gov These methods utilize light to generate initiating species, often at ambient temperatures, which can be advantageous for the polymerization of sensitive monomers. nih.govrsc.org
Visible light-induced polymerization has emerged as a particularly attractive method due to its milder reaction conditions. nih.gov These systems often employ a photocatalyst that, upon absorption of light, initiates the polymerization process. nih.gov For instance, controlled radical polymerization of acrylates has been achieved using an iridium-based photocatalyst under visible light, yielding well-defined polymers. nih.gov Similarly, visible-light-mediated, additive-free iniferter polymerization has been shown to produce narrowly dispersed polyacrylates and polyacrylamides. rsc.org
While specific research on the photopolymerization of this compound is limited in the available literature, the general principles are applicable. A typical photopolymerization setup would involve dissolving the monomer and a suitable photoinitiator in a solvent, followed by irradiation with light of an appropriate wavelength. The choice of photoinitiator is critical and would depend on the desired polymerization mechanism (e.g., free radical or controlled). For a controlled photopolymerization, techniques like photoinduced atom transfer radical polymerization (photo-ATRP) or photoiniferter-mediated polymerization could be employed. rsc.orgcmu.edu The kinetics of photopolymerization are influenced by factors such as light intensity, photoinitiator concentration, and monomer concentration. The successful photopolymerization of this compound would result in polymers with the desired alkyne functionality, synthesized under mild and controllable conditions.
Emulsion and Dispersion Polymerization for Poly[this compound] Architectures
Emulsion and dispersion polymerization are heterogeneous polymerization techniques used to produce polymer particles in a dispersed medium, typically water or an organic solvent, respectively. These methods are advantageous for producing high molecular weight polymers at fast polymerization rates and allow for good heat transfer and control over particle size and morphology.
Emulsion Polymerization: In a typical emulsion polymerization, a water-insoluble monomer is dispersed in an aqueous phase with the aid of a surfactant to form micelles. Polymerization is initiated by a water-soluble initiator, and the polymer chains grow within the monomer-swollen micelles, leading to the formation of a stable latex of polymer particles. While there is a lack of specific studies on the emulsion polymerization of this compound, the technique has been applied to other acrylamide monomers. For instance, the inverse emulsion copolymerization kinetics of acrylamide and sodium 2-acrylamido-2-methylpropanesulfonate have been investigated. researchgate.net
Dispersion Polymerization: Dispersion polymerization involves the polymerization of a monomer that is soluble in the reaction medium, but the resulting polymer is insoluble and precipitates to form stable, well-defined particles stabilized by a steric stabilizer. This technique is often used in non-polar solvents. nih.gov Reversible Addition-Fragmentation chain Transfer (RAFT) dispersion polymerization has been successfully employed for various monomers, including 2-hydroxyethyl methacrylate (B99206) in non-polar media, leading to the formation of spherical nanoparticles. scienceopen.com
The application of these techniques to this compound would require careful selection of the surfactant or steric stabilizer, initiator, and reaction medium to achieve stable particle formation and control over the polymerization. The resulting poly[this compound] architectures, such as nanoparticles or microspheres, would have the alkyne groups accessible on their surface, making them highly suitable for applications in areas like diagnostics, drug delivery, and functional coatings.
Copolymerization Strategies Involving N Prop 2 Yn 1 Yl Methacrylamide
Statistical Copolymerization with Various Monomers
Statistical copolymerization offers a straightforward method to randomly incorporate N-(Prop-2-yn-1-yl)methacrylamide along a polymer chain with other vinyl monomers. This approach is valuable for tuning the physicochemical properties of the resulting copolymer and for introducing a desired density of functionalizable alkyne groups.
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for the statistical copolymerization of this compound. mdpi.comrsc.org RAFT allows for the synthesis of copolymers with controlled molecular weights and narrow molecular weight distributions. nih.gov For instance, the copolymerization of this compound with common monomers like methyl methacrylate (B99206) (MMA) or N-isopropylacrylamide (NIPAM) can be achieved. The reactivity ratios of the comonomers will dictate the final polymer composition and microstructure. mdpi.com While specific reactivity ratios for this compound are not widely reported, data from similar systems, such as the copolymerization of N-vinylpyrrolidone (NVP) and isobornyl methacrylate (IBMA), can provide insights into the expected copolymerization behavior. mdpi.com
A typical statistical copolymerization of this compound (M1) with a comonomer (M2) via RAFT would involve a standard setup with a chain transfer agent (CTA), an initiator, and a suitable solvent.
Table 1: Representative Conditions for Statistical RAFT Copolymerization
| Entry | Monomer 1 (M1) | Monomer 2 (M2) | [M1]:[M2]:[CTA]:[Initiator] | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| 1 | This compound | Methyl Methacrylate | 50:50:1:0.2 | 1,4-Dioxane | 70 |
| 2 | This compound | N-isopropylacrylamide | 30:70:1:0.2 | Acetonitrile | 60 |
This table presents hypothetical yet plausible experimental conditions based on typical RAFT polymerizations of related monomers.
The resulting statistical copolymers possess pendant alkyne groups that can be further functionalized. For example, these groups can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to attach various molecules, such as peptides, sugars, or fluorescent dyes.
Block Copolymer Synthesis via Sequential Polymerization Techniques
Block copolymers composed of a poly(this compound) block and another distinct polymer block can be synthesized through sequential monomer addition using controlled/"living" polymerization methods. tandfonline.com Atom Transfer Radical Polymerization (ATRP) and RAFT are the most prominent techniques for this purpose. tandfonline.comcmu.edu
However, the direct polymerization of monomers containing terminal alkynes, such as propargyl methacrylate, via ATRP has been reported to be challenging due to potential side reactions involving the alkyne group and the copper catalyst. rsc.org These side reactions can lead to high polydispersities and even cross-linking. rsc.org Therefore, RAFT polymerization is often the preferred method for synthesizing well-defined polymers from such monomers.
A common strategy for block copolymer synthesis involves the initial polymerization of one monomer to create a macro-chain transfer agent (macro-CTA). This macro-CTA is then used to initiate the polymerization of the second monomer. For example, a poly(methyl methacrylate) macro-CTA can be synthesized and subsequently used to polymerize this compound to yield a PMMA-b-P(this compound) diblock copolymer.
Table 2: Sequential RAFT Polymerization for Block Copolymer Synthesis
| Step | Monomer | Conditions | Resulting Polymer |
|---|---|---|---|
| 1 | Methyl Methacrylate | RAFT polymerization with a suitable CTA and initiator | PMMA macro-CTA |
| 2 | This compound | Chain extension from PMMA macro-CTA | PMMA-b-P(this compound) |
This table outlines a general, illustrative pathway for block copolymer synthesis.
These block copolymers can self-assemble into various nanostructures, such as micelles or vesicles, depending on the block lengths and the solvent environment. The alkyne-functionalized block provides a scaffold for further chemical modification.
Graft Copolymer Architectures Utilizing this compound
Graft copolymers featuring a polymer backbone with side chains of poly(this compound) can be prepared using two primary strategies: "grafting-from" and "grafting-to". wikipedia.org
In the "grafting-from" approach, a polymer backbone is first functionalized with initiator sites. wikipedia.org Subsequently, this compound is polymerized from these sites, leading to the growth of grafted chains. wikipedia.org For instance, a poly(2-hydroxyethyl methacrylate) backbone can be modified to introduce ATRP or RAFT initiator moieties, from which the poly(this compound) chains are grown. rsc.org This method allows for the synthesis of graft copolymers with high grafting densities. rsc.org
The "grafting-to" method involves the synthesis of poly(this compound) chains with a reactive end-group, which are then attached to a complementary functionalized backbone. wikipedia.org For example, poly(this compound) with a terminal azide (B81097) group can be "clicked" onto a backbone polymer containing alkyne functionalities.
Table 3: Comparison of "Grafting-From" and "Grafting-To" Methods
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Grafting-From | Polymer chains are grown from an initiator-functionalized backbone. wikipedia.orgrsc.org | High grafting density achievable. rsc.org | Characterization of grafted chains can be difficult. |
| Grafting-To | Pre-synthesized polymer chains are attached to a backbone. wikipedia.org | Well-defined side chains with known molecular weight. | Steric hindrance can limit grafting density. |
Graft copolymers containing poly(this compound) are of interest for applications such as surface modification and the creation of complex, three-dimensional architectures.
Ring-Opening Polymerization (ROP) for Hybrid Polymer Formations
The combination of radical polymerization with ring-opening polymerization (ROP) allows for the synthesis of hybrid copolymers that unite the properties of vinyl polymers and polyesters or polyamides. rsc.orgrsc.org this compound can be incorporated into such hybrid structures, for example, by creating block or graft copolymers where one component is a polyester (B1180765) like poly(ε-caprolactone) (PCL) or polylactide (PLA). tandfonline.comacs.org
One approach to synthesizing these hybrid block copolymers involves a dual-functional initiator that can initiate both radical polymerization and ROP simultaneously or sequentially. cmu.edursc.org For example, an initiator possessing both a hydroxyl group (for ROP of lactones) and a halide group (for ATRP of vinyl monomers) can be used. rsc.org
A sequential approach is also common, where a polymer block is first synthesized by one mechanism and then used to initiate the polymerization of the second block via a different mechanism. For instance, a poly(this compound) macroinitiator for ROP can be prepared. This can be achieved by introducing an active ROP initiating group, such as a hydroxyl group, at the chain end of the poly(this compound). This macroinitiator can then be used to polymerize a cyclic ester like ε-caprolactone to form a P(this compound)-b-PCL block copolymer. libretexts.org
Hybrid graft copolymers can also be synthesized. For example, a statistical copolymer of this compound and a monomer containing a ROP-initiating group (e.g., 2-hydroxyethyl methacrylate) can be synthesized first. The pendant hydroxyl groups can then be used to initiate the ROP of a lactone, resulting in a graft copolymer with a poly(meth)acrylate backbone and polyester side chains. nih.gov
Table 4: Strategies for Hybrid Copolymers via Radical Polymerization and ROP
| Hybrid Architecture | Synthetic Strategy | Example Monomers |
|---|---|---|
| Block Copolymer | Sequential polymerization using a macroinitiator. cmu.edu | This compound, ε-caprolactone |
| Graft Copolymer | "Grafting-from" a backbone with ROP initiating sites. nih.gov | This compound, 2-hydroxyethyl methacrylate, lactide |
| Block Copolymer | Concurrent polymerization with a dual-functional initiator. rsc.org | This compound, lactide |
This table provides an overview of synthetic routes to hybrid copolymers incorporating the target monomer.
The resulting hybrid polymers, containing the versatile alkyne functionality from this compound, offer a platform for creating complex, functional materials with tunable properties for a wide range of applications.
Post Polymerization Functionalization Via Alkyne Click Chemistry
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Poly[N-(Prop-2-yn-1-yl)methacrylamide]
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its reliability and broad applicability in polymer and materials science. This reaction involves the formation of a stable 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. The pendant propargyl groups of poly[this compound] are readily available for CuAAC, allowing for the covalent attachment of a diverse range of azide-containing molecules.
Optimization of CuAAC Reaction Conditions on Polymer Backbones
The efficiency of CuAAC on a polymer backbone is influenced by several factors, including the choice of copper source, ligand, solvent, and temperature. Optimizing these conditions is crucial to achieve high degrees of functionalization without causing polymer degradation or crosslinking.
| Parameter | Variation | Observation |
| Copper(I) Source | CuBr, CuSO₄/Sodium Ascorbate (B8700270) | Both systems are effective. The in situ reduction of CuSO₄ by sodium ascorbate is often preferred for its convenience and to minimize copper(I) oxidation. |
| Ligand | PMDETA, TBTA | Ligands like Pentamethyldiethylenetriamine (PMDETA) and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stabilize the copper(I) catalyst, preventing disproportionation and enhancing reaction rates. |
| Solvent | DMF, DMSO, Water/t-BuOH mixtures | The choice of solvent depends on the solubility of the polymer and the azide reagent. Polar aprotic solvents like DMF and DMSO are commonly used. Aqueous systems are also feasible with appropriate ligands. |
| Temperature | Room Temperature to 60 °C | Reactions are typically run at room temperature to moderate heat to ensure completion without side reactions. |
This table presents a generalized summary of common optimization parameters for CuAAC reactions on polymer backbones based on established principles of click chemistry.
Development of Functional Azide Reagents for Polymer Modification
A key advantage of the CuAAC approach is the vast library of functional azides that can be synthesized or are commercially available. This allows for the introduction of a wide spectrum of chemical and physical properties to the poly[this compound] backbone.
| Functional Azide Reagent | Introduced Functionality | Potential Application |
| Azido-functionalized Poly(ethylene glycol) (PEG-N₃) | Hydrophilicity, biocompatibility | Biomaterials, drug delivery |
| Azido-functionalized fluorescent dyes (e.g., Azido-fluorescein) | Fluorescence | Bioimaging, sensing |
| Azido-functionalized biotin | Biotinylation | Bioconjugation, affinity purification |
| Azido-functionalized sugars | Glycosylation | Cell targeting, biomimicry |
| Azido-functionalized peptides/proteins | Bioactivity | Targeted therapies, diagnostics |
This table showcases a selection of functional azide reagents and the corresponding functionalities they can impart to the polymer, illustrating the versatility of the CuAAC modification strategy.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Functionalization
While CuAAC is highly efficient, the use of a copper catalyst can be a limitation in biological applications due to potential cytotoxicity. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful metal-free alternative. This reaction utilizes a strained cycloalkyne, which reacts spontaneously with an azide without the need for a catalyst. The pendant alkyne groups on poly[this compound] can be reacted with azide-functionalized strained alkynes, although more commonly, the polymer would be functionalized with azides to react with strained alkyne-modified molecules. For the purpose of this discussion, we will consider the functionalization of an azide-modified version of the polymer.
The kinetics of SPAAC are highly dependent on the structure of the cycloalkyne.
| Cycloalkyne Reagent | Second-order Rate Constant (M⁻¹s⁻¹) | Key Features |
| DIBO (Dibenzocyclooctynol) | ~0.1 | Fast kinetics, good stability. |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.3-1.0 | Higher reactivity than DIBO. |
| DIFO (Difluorinated cyclooctyne) | ~0.4 | High reactivity and stability. |
This table provides a comparative overview of common strained cycloalkynes and their typical reaction rates, which is a critical consideration for designing SPAAC-based functionalization strategies.
Thiol-Yne Click Reactions for Polymer Crosslinking and Functionalization
The thiol-yne reaction is another efficient click chemistry process that can be utilized to modify the alkyne groups of poly[this compound]. This reaction proceeds via a radical-mediated addition of a thiol to an alkyne. A key feature of the thiol-yne reaction is that each alkyne can react with two thiol molecules, leading to the formation of a dithioether linkage. This dual addition capability makes the thiol-yne reaction particularly useful for polymer crosslinking and creating highly functionalized materials.
The reaction can be initiated by photoinitiators under UV irradiation or by thermal initiators. The stoichiometry between the thiol and alkyne groups can be controlled to achieve either functionalization (with a monofunctional thiol) or crosslinking (with a multifunctional thiol). For instance, reacting poly[this compound] with a dithiol will lead to the formation of a crosslinked hydrogel network.
Diverse Click Chemistry Applications for Advanced Material Design
The ability to easily and efficiently functionalize poly[this compound] using a variety of click chemistry reactions opens up a vast design space for advanced materials.
Biomaterials: By clicking biocompatible polymers like PEG, bioactive molecules such as peptides, or targeting ligands, the polymer can be transformed into sophisticated biomaterials for drug delivery, tissue engineering, and diagnostics.
Smart Materials: The attachment of stimuli-responsive molecules can lead to the development of "smart" materials that change their properties in response to external cues like pH, temperature, or light.
Functional Surfaces and Coatings: Grafting the functionalized polymer onto surfaces can create coatings with specific properties, such as anti-fouling, enhanced lubricity, or specific binding capabilities.
Hydrogels: Crosslinking the polymer chains using dithiol reagents in a thiol-yne reaction or by using bis-azides in a CuAAC reaction can lead to the formation of hydrogels with tunable mechanical properties and functionalities.
Design and Synthesis of Advanced Polymeric Materials Utilizing N Prop 2 Yn 1 Yl Methacrylamide
Hydrogel Formation and Network Engineering
Hydrogels are three-dimensional, water-swollen polymer networks. sapub.org The incorporation of N-(prop-2-yn-1-yl)methacrylamide into these networks offers precise control over their structure and properties.
Crosslinking Mechanisms and Network Density Control
The primary advantage of using this compound in hydrogels is its terminal alkyne group, which is readily available for highly efficient crosslinking reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" reaction.
Crosslinking Mechanisms:
Click Chemistry (CuAAC): Polymers or copolymers of this compound can be crosslinked by reacting them with molecules containing two or more azide (B81097) (-N₃) groups. This reaction is highly specific, proceeds under mild conditions (including in aqueous solutions at room temperature), and is orthogonal to most other functional groups, preventing unwanted side reactions. bohrium.com This allows for the formation of well-defined network structures.
Thiol-yne Reactions: The alkyne group can also react with thiol (-SH) groups via a radical-mediated or base-catalyzed addition. This provides another versatile method for creating crosslinked networks. bohrium.com
Conventional Free-Radical Polymerization: During the initial polymerization of the monomer, a traditional crosslinking agent with two vinyl groups (like N,N'-methylenebisacrylamide) can be included in the reaction mixture to form a network in a single step. nih.gov
Network Density Control: The density of the crosslinks in the hydrogel network is a critical parameter that dictates its mechanical strength, swelling behavior, and mesh size. rsc.orgresearchgate.net With this compound, network density can be precisely controlled by:
Monomer Ratio: Varying the molar ratio of this compound to other non-crosslinkable monomers in the initial polymer synthesis. A higher concentration of the propargyl-functionalized monomer results in more potential crosslinking sites.
Crosslinker Stoichiometry: In post-polymerization crosslinking (like CuAAC), the amount of the azide-functionalized crosslinking agent added directly controls the number of crosslinks formed. This allows for fine-tuning of the hydrogel's properties.
Reaction Time and Conditions: The duration of the crosslinking reaction can be adjusted to control the extent of network formation. bohrium.com
The relationship between crosslinker concentration and hydrogel properties is a key area of research. Generally, increasing the crosslinker density leads to a more rigid hydrogel with a lower swelling capacity and a smaller mesh size.
Table 1: Methods for Controlling Network Density
| Method | Principle | Expected Outcome on Hydrogel Properties |
|---|---|---|
| Varying Monomer Feed | Adjusting the concentration of this compound during initial polymerization. | Higher concentration leads to increased stiffness and decreased swelling ratio. |
| Stoichiometric Control of Crosslinker | Precisely adding a specific amount of a di-azide crosslinker for CuAAC reaction. | Allows for predictable and reproducible mechanical and swelling properties. |
| Controlling Reaction Time | Limiting the duration of the crosslinking reaction (e.g., photopolymerization or click reaction). | Shorter times result in lower crosslink density, leading to softer, higher-swelling gels. |
Stimuli-Responsive Hydrogels (pH, Temperature, Ionic Strength)
Stimuli-responsive, or "smart," hydrogels can undergo significant changes in their properties in response to external environmental cues. magtech.com.cnrsc.org Copolymers of this compound can be designed to exhibit these behaviors by incorporating other functional monomers.
pH-Responsive Hydrogels: To impart pH sensitivity, this compound can be copolymerized with monomers containing acidic groups (e.g., acrylic acid) or basic groups (e.g., N,N-dimethylaminoethyl methacrylate). sigmaaldrich.comnih.gov In acidic environments, basic groups become protonated and charged, leading to electrostatic repulsion between polymer chains and increased swelling. Conversely, acidic groups deprotonate in basic environments, causing a similar expansion. This reversible swelling and deswelling makes these hydrogels suitable for applications like controlled drug release. nih.gov
Temperature-Responsive Hydrogels: Temperature sensitivity is typically achieved by copolymerizing with monomers like N-isopropylacrylamide (NIPAAm). Polymers containing NIPAAm exhibit a lower critical solution temperature (LCST). Below the LCST, the hydrogel is swollen with water; above it, the polymer chains collapse and expel water, causing the hydrogel to shrink. The propargyl groups from this compound can then be used to crosslink this smart polymer into a stable network.
Ionic Strength-Responsive Hydrogels: Hydrogels containing ionic groups (as in pH-responsive systems) are also sensitive to the concentration of ions in the surrounding solution. nih.gov The presence of salts can shield the electrostatic repulsion between charged groups on the polymer chains, causing the hydrogel to shrink. The degree of swelling can, therefore, be modulated by the ionic strength of the medium.
Nanoparticle and Microparticle Architectures
The principles used to design bulk hydrogels can be extended to the fabrication of nano- and micro-scale polymer architectures.
Self-Assembly of Amphiphilic Copolymers
Amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, can spontaneously self-assemble in solution to form structures like micelles or polymersomes. nih.govnih.gov
To create such systems using this compound, it would typically be copolymerized in a block-like fashion with both a hydrophilic monomer (like N-(2-hydroxypropyl)methacrylamide or polyethylene (B3416737) glycol methacrylate) and a hydrophobic monomer (like methyl methacrylate). researchgate.netnih.gov
Micelle Formation: In an aqueous environment, these block copolymers arrange themselves to minimize the exposure of the hydrophobic blocks to water. This results in the formation of spherical micelles, with a hydrophobic core and a hydrophilic corona. The this compound unit could be incorporated into either block. If it is in the hydrophilic corona, the alkyne groups are exposed on the micelle surface, available for further functionalization. If it is part of the hydrophobic core, it can be used to crosslink the core, creating more stable "shell-crosslinked" micelles.
Table 2: Self-Assembled Structures from Copolymers
| Structure | Description | Role of this compound |
|---|---|---|
| Micelles | Spherical aggregates with a hydrophobic core and hydrophilic corona. nih.gov | Can be part of either block; allows for surface functionalization or core crosslinking. |
| Polymersomes | Vesicular structures with an aqueous core enclosed by a bilayer membrane. researchgate.net | Incorporated into the polymer chains forming the membrane; enables crosslinking for enhanced stability. |
| Nanorods/Worms | Elongated, cylindrical self-assembled structures. | Component of the block copolymer, influencing packing parameters that determine the final morphology. |
Core-Shell Structures and Encapsulation Strategies
Core-shell particles are versatile structures where one material forms a core that is encapsulated by a shell of another material. ecust.edu.cn Polymers of this compound are well-suited for forming the shell component in these architectures.
Encapsulation via Shell Crosslinking: A common strategy involves the self-assembly of amphiphilic block copolymers (as described above) around a core material (e.g., a solid nanoparticle or a drug aggregate). The block copolymer would be designed so that the this compound units are in the shell-forming block. Once assembled, a di-azide crosslinker can be introduced to react with the alkyne groups, effectively locking the shell structure in place and permanently encapsulating the core. This creates a stable, functionalized nanoparticle.
Grafting-to and Grafting-from Methods: A polymer shell can be grown onto a core particle. In a "grafting-to" approach, pre-synthesized polymers of this compound are attached to a reactive core surface. In a "grafting-from" approach, initiator sites are anchored to the core, and the monomer is then polymerized from the surface, creating a dense brush-like shell. The pendant alkyne groups in the shell remain available for subsequent functionalization.
These encapsulation strategies are valuable for protecting sensitive cargo, controlling release kinetics, and adding new functionalities to the surface of nanoparticles. nih.gov
Polymeric Thin Films and Surface Coatings
Polymeric thin films and coatings are used to modify the properties of surfaces, providing functions like biocompatibility, anti-fouling, or specific adhesion. The reactive nature of this compound makes it a powerful tool for creating functional and robust surface coatings.
A polymer containing this compound can be applied to a surface using various techniques such as spin-coating, dip-coating, or spray-coating. Once deposited, the film can be crosslinked in situ via the alkyne groups to enhance its mechanical stability and solvent resistance.
A more advanced approach is to use the alkyne groups to covalently anchor the coating to the underlying substrate. If a surface is pre-functionalized with azide groups, a polymer of this compound can be "clicked" onto it, forming a highly stable, covalently bound thin film. This method allows for the creation of well-defined polymer brushes on surfaces. These brushes can be designed to be stimuli-responsive, changing their conformation (and thus the surface properties) in response to pH or temperature. researchgate.net For example, a surface coated with a brush made from a copolymer of this compound and a pH-responsive monomer could be used to control cell adhesion or protein adsorption based on the pH of the surrounding medium.
Fibrous Materials and Electrospun Scaffolds: A Lack of Specific Data
Electrospinning is a versatile technique for producing nanofibrous scaffolds that mimic the native extracellular matrix, providing structural support for tissue regeneration. The functionalization of these scaffolds with bioactive molecules is a key area of research to enhance their therapeutic efficacy. The incorporation of monomers with reactive groups, such as the alkyne-containing this compound, would theoretically allow for the post-fabrication modification of these scaffolds via click chemistry. This could enable the attachment of peptides, growth factors, or other biomolecules to the fiber surface.
However, a thorough review of available literature and patent databases did not yield specific examples of electrospun scaffolds fabricated from copolymers of this compound. Consequently, there is no data available on the physical and mechanical properties of such fibrous materials, nor on their performance in cell culture or other biological studies. The potential advantages of using this specific monomer in electrospun scaffolds, therefore, remain largely theoretical at this time.
Development of Conjugates and Bioconjugates for Research Applications: General Principles Await Specific Application
The terminal alkyne group of this compound makes it an ideal building block for the synthesis of functional polymers that can be readily conjugated with azide-containing molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This approach is widely used in the development of bioconjugates for various research applications, including targeted drug delivery, bioimaging, and diagnostics.
Polymers containing this compound could serve as backbones for the attachment of a wide array of functional moieties. For instance, a polymer with pendant propargyl groups could be conjugated with azide-modified fluorescent dyes for imaging applications, or with azide-functionalized targeting ligands (e.g., peptides, antibodies) to direct the polymer to specific cells or tissues.
While the principles of click chemistry and its application in bioconjugation are well-established, specific research articles detailing the synthesis, characterization, and application of conjugates derived from this compound are not readily found. There is a lack of published data on the synthesis of well-defined copolymers of this monomer and their subsequent use in creating specific bioconjugates for research purposes. As a result, there are no available data tables on reaction efficiencies, characterization of the resulting conjugates, or their performance in biological assays.
Analytical and Spectroscopic Methodologies for Characterization of N Prop 2 Yn 1 Yl Methacrylamide Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of N-(prop-2-yn-1-yl)methacrylamide polymers. Both ¹H and ¹³C NMR provide invaluable information about the polymer's molecular structure, confirming the success of polymerization and providing insights into the polymer backbone and side-chain functionalities.
In the ¹H NMR spectrum of poly(this compound), characteristic signals corresponding to the protons of the methacrylamide (B166291) repeating unit are observed. For instance, broad peaks associated with the methylene (B1212753) and methyl protons of the polymer backbone typically appear in the upfield region. researchgate.netresearchgate.net Specifically, the methyl protons from the methacrylamide units can be seen around 1.03 ppm, while the methylene protons of the backbone are observed at approximately 1.66 ppm. researchgate.net The protons of the propargyl group side chain also give rise to distinct signals.
¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the polymer. For a related polymer, poly(N-(2-hydroxypropyl) methacrylamide), characteristic peaks for the methyl, methylene, and carbonyl carbons are observed at specific chemical shifts, which can be used as a reference for interpreting the spectra of this compound polymers. rsc.org
Table 1: Representative ¹H NMR Chemical Shifts for Methacrylamide-based Polymers
| Proton Type | Chemical Shift (ppm) |
| Methyl protons from methacrylamide units | ~1.03 |
| Methylene protons from methacrylamide units | ~1.66 |
| Amine protons (-NH) | ~6.80 - 7.55 |
Note: Data compiled from representative spectra of similar methacrylamide polymers. researchgate.netresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in this compound polymers. The FTIR spectrum of the polymer will exhibit characteristic absorption bands that confirm the presence of key functional groups and the integrity of the polymer structure after polymerization.
Key absorption bands for poly(methacrylamide) and its derivatives include the N-H stretching vibrations, the C=O stretching of the amide I band, and the N-H bending of the amide II band. researchgate.netresearchgate.net The presence of the propargyl group in this compound polymers would be confirmed by the characteristic absorption of the terminal alkyne C≡C-H stretching and the C≡C triple bond stretching. For a similar monomer, methacrylamide, the FTIR spectrum shows a large and intense band around 3314.93 cm⁻¹ attributed to C-H stretching, and an absorption at 1653 cm⁻¹ assignable to the amide carbonyl (C=O) stretching. researchgate.net The polymerization can be confirmed by the disappearance or significant reduction of the vinyl C=C bond absorption that is present in the monomer.
Table 2: Characteristic FTIR Absorption Bands for Methacrylamide-based Polymers
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretching | ~3300 - 3500 |
| C-H Stretching (Alkyne) | ~3300 |
| C≡C Stretching (Alkyne) | ~2100 - 2260 |
| C=O Stretching (Amide I) | ~1650 |
| N-H Bending (Amide II) | ~1550 |
Note: The exact positions of the peaks can vary depending on the specific polymer structure and its environment.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of this compound polymers. This information is crucial as the molecular weight significantly influences the physical and mechanical properties of the polymer.
GPC separates polymer molecules based on their hydrodynamic volume in solution. By using appropriate calibration standards, it is possible to obtain the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). For example, in the synthesis of copolymers of N-(4-bromophenyl)-2-methacrylamide, GPC was used to determine the molecular weights and polydispersity indices of the resulting polymers. researchgate.net Similarly, for poly[N-(2-hydroxypropyl)methacrylamide]-based copolymers, GPC analysis provided Mn values in the range of 11,800 to 15,700 g/mol with a PDI of 1.33. nih.gov These values indicate the successful synthesis of polymers with controlled molecular weights.
Differential Scanning Calorimetry (DSC) for Thermal Transitions of Polymers
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to investigate the thermal transitions of this compound polymers, most notably the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net The Tg is observed as a step-like change in the heat flow curve. The thermal stability of copolymers has been shown to increase with the incorporation of certain comonomers. researchgate.net For instance, the blending of polyvinylidene fluoride (B91410) (PVDF) with polysulfone (PSF) resulted in a change in the Tg of PSF, indicating miscibility. researchgate.net For copolymers of N-vinylpyrrolidone and acrylamide (B121943), DSC measurements showed an increase in the glass transition temperature, suggesting improved thermal stability. rsc.org
Thermogravimetric Analysis (TGA) for Polymer Degradation Studies
Thermogravimetric Analysis (TGA) is a technique used to evaluate the thermal stability and degradation profile of this compound polymers. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. plos.org
The TGA curve provides information about the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual char at the end of the analysis. For poly(methacrylamide), TGA curves have shown that the polymer undergoes degradation in stages, with a significant weight loss indicating its thermal stability limits. researchgate.net The thermal degradation of poly(N,N-dimethylaminoethyl methacrylate) was found to be a two-stage process, with the first stage of decomposition having a limit temperature of about 390°C. plos.org The thermal stability of copolymers can be enhanced compared to their homopolymers. researchgate.net
Table 3: Representative Thermal Degradation Data for Methacrylamide-based Polymers
| Polymer | Degradation Temperature Range (°C) | Weight Loss (%) |
| Poly(methacrylamide) | 196 - 238 | 99.38 |
Note: Data is based on a study of poly(methacrylamide) in an air atmosphere. researchgate.net
Electron Microscopy (SEM, TEM) for Morphological Analysis of Polymeric Assemblies
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for visualizing the morphology and nanostructure of this compound polymeric assemblies. nih.gov These techniques provide high-resolution images that can reveal details about the shape, size, and organization of polymer particles, films, or fibers.
SEM is used to study the surface topography of materials. researchgate.net For instance, it has been used to investigate the dispersibility behavior in polymer blends. researchgate.net TEM, on the other hand, provides information about the internal structure of materials. For synthetic polymers, which are composed of light elements, obtaining high contrast in TEM can be challenging. nih.gov Despite these challenges, TEM has been successfully used to observe the microphase separation in various block copolymers and the formation of complex solution assemblies like vesicles and micelles. nih.gov
Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension or solution, making it suitable for characterizing nanoparticles or micelles formed from this compound polymers. DLS analyzes the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles to determine their hydrodynamic radius.
Zeta potential, which is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles, can also be determined using a related technique. This parameter is crucial for understanding the stability of colloidal dispersions of the polymer. For example, DLS has been used to characterize polymer nanocomposites, providing insights into their particle size and distribution in a liquid medium. researchgate.net
Rheological Studies of Polymeric Solutions and Gels
The rheological properties of polymeric solutions and gels are critical for understanding their processability and performance in various applications. These studies investigate the flow and deformation behavior of materials, providing insights into their viscosity, viscoelasticity, and gelation characteristics. For polymers of this compound, also known as propargyl methacrylamide, detailed rheological data is essential for evaluating their potential in fields such as hydrogel formation and advanced material design.
However, a comprehensive review of publicly available scientific literature reveals a significant gap in the specific rheological characterization of homopolymers or copolymers derived from this compound. While extensive research exists on the rheological behavior of other methacrylamide-based polymers, such as poly(N-isopropylacrylamide) (PNIPAM) and poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA), direct experimental data for poly(this compound) is not readily found.
In the absence of specific data, the expected rheological behavior of this compound polymers can be inferred from studies on analogous systems. For instance, research on methacrylamide-modified gelatin hydrogels demonstrates that the rheological properties are controllable by factors such as the degree of substitution, polymer concentration, and cross-linking conditions. nih.govresearchgate.net Dynamic shear oscillation measurements are typically employed to determine the storage modulus (G') and loss modulus (G''), which represent the elastic and viscous components of the material's response, respectively. nih.govresearchgate.net For hydrogels, a dominant storage modulus (G' > G'') indicates a stable, cross-linked network. researchgate.net
Studies on other functional methacrylate (B99206) copolymers also highlight the influence of molecular weight, copolymer composition, and temperature on the rheological profile. biotechrep.ir It is anticipated that solutions of poly(this compound) would exhibit shear-thinning behavior, where viscosity decreases with increasing shear rate, a common characteristic of many polymer solutions.
The presence of the reactive propargyl group in the this compound monomer offers a unique avenue for forming cross-linked networks or hydrogels through click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The rheological properties of such resulting gels would be highly dependent on the cross-linking density and the nature of the cross-linking agent. The gelation process itself could be monitored using rheometry by observing the evolution of G' and G'' over time, with the crossover point (G' = G'') often defining the gel point.
While the specific rheological data for poly(this compound) remains to be published, the established methodologies for characterizing similar polymer systems provide a clear framework for future investigations. Such studies would be invaluable for unlocking the full potential of this functional polymer in various material applications.
Theoretical and Computational Investigations on N Prop 2 Yn 1 Yl Methacrylamide Systems
Density Functional Theory (DFT) Calculations for Monomer Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the reactivity of monomers. By calculating the electronic structure of a molecule, DFT can provide quantitative insights into its susceptibility to polymerization and other chemical reactions. For the N-(Prop-2-yn-1-yl)methacrylamide monomer, DFT calculations can elucidate the reactivity of both the methacrylate (B99206) double bond and the terminal alkyne of the propargyl group.
Key reactivity descriptors that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability of the monomer; a smaller gap generally suggests higher reactivity.
Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would be expected to show a high electron density around the carbonyl oxygen and the carbon-carbon double bond of the methacrylate group, indicating these as likely sites for electrophilic attack. Conversely, the acidic proton of the terminal alkyne would be an electron-poor region.
Global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, can also be calculated to provide a more comprehensive picture of the monomer's reactivity. These parameters are instrumental in predicting the propensity of the monomer to participate in radical polymerization.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 6.3 eV | Relates to kinetic stability and reactivity |
| Chemical Hardness | 3.15 eV | Measure of resistance to change in electron configuration |
| Electrophilicity Index | 1.8 eV | Quantifies the electrophilic nature of the monomer |
Note: The values in this table are illustrative and based on typical ranges for similar methacrylate monomers. Specific experimental or higher-level computational data for this compound is not yet available in public literature.
Molecular Dynamics Simulations of Polymer Chain Conformations
Once the this compound monomer undergoes polymerization, the resulting polymer, poly(this compound), will adopt a range of conformations in solution or in the solid state. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and materials at the atomic level. By simulating the movements of atoms and molecules over time, MD can provide detailed insights into the conformational landscape of polymer chains.
An MD simulation of poly(this compound) would typically involve creating a model of a single polymer chain or a collection of chains within a simulation box, often solvated with a chosen solvent. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.
Table 2: Illustrative Output from a Hypothetical Molecular Dynamics Simulation of a Single Poly(this compound) Chain in Water
| Property | Simulated Value | Description |
| Degree of Polymerization | 50 | Number of monomer units in the simulated chain |
| Radius of Gyration (Rg) | 2.5 nm | A measure of the polymer chain's compactness |
| End-to-End Distance | 4.8 nm | The average distance between the two ends of the polymer chain |
| Solvent Accessible Surface Area | 150 nm² | The surface area of the polymer exposed to the solvent |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from MD simulations. Actual values would depend on the specific simulation conditions and force field used.
Computational Modeling of Polymerization Kinetics and Mechanisms
Understanding the kinetics of polymerization is crucial for controlling the properties of the final polymeric material, such as molecular weight and molecular weight distribution. Computational modeling can be employed to simulate the complex processes involved in the radical polymerization of this compound.
Kinetic models for polymerization typically involve a set of differential equations that describe the rates of the elementary reaction steps: initiation, propagation, termination, and chain transfer. The rate constants for these reactions (k_i, k_p, k_t, and k_tr) are critical parameters in these models. While these can be determined experimentally, computational methods, including DFT, can be used to estimate their values. For instance, the activation energies for the propagation and termination steps can be calculated to provide theoretical estimates of k_p and k_t.
More advanced computational techniques, such as kinetic Monte Carlo (kMC) simulations, can provide a more detailed and stochastic view of the polymerization process. A kMC simulation can track the growth of individual polymer chains and predict the evolution of the molecular weight distribution over time. This approach would be particularly useful for understanding how the presence of the reactive propargyl group might lead to side reactions, such as chain transfer to the monomer or polymer, which could affect the final polymer architecture.
Table 3: Hypothetical Kinetic Parameters for the Radical Polymerization of this compound
| Parameter | Predicted Value (at 60 °C) | Description |
| Propagation Rate Constant (k_p) | 500 L mol⁻¹ s⁻¹ | Rate of addition of monomer to a growing polymer chain |
| Termination Rate Constant (k_t) | 1 x 10⁷ L mol⁻¹ s⁻¹ | Rate of reaction between two growing polymer chains |
| Chain Transfer to Monomer (C_M) | 1 x 10⁻⁴ | Dimensionless ratio of the rate of chain transfer to monomer to the rate of propagation |
Note: These values are illustrative and based on general values for methacrylates. The actual kinetic parameters would need to be determined through specific experimental measurements or detailed computational studies.
Structure-Property Relationship Predictions of Polymeric Materials
A primary goal of polymer science is to establish clear relationships between the chemical structure of a polymer and its macroscopic properties. Computational methods are increasingly being used to predict these structure-property relationships, thereby guiding the design of new materials with desired characteristics. For poly(this compound), computational models can be used to predict a range of physical and chemical properties.
Quantitative Structure-Property Relationship (QSPR) models are a common approach. These models use statistical methods to correlate the structural features of a polymer's repeating unit with its properties. By developing a QSPR model based on a database of known polymers, it becomes possible to predict the properties of a new polymer, such as its glass transition temperature (Tg), solubility parameter, and mechanical properties (e.g., Young's modulus).
Atomistic simulations, such as MD, can also be used to directly compute certain material properties. For example, the glass transition temperature can be estimated by simulating the polymer at different temperatures and observing the change in properties like density or specific volume. The solubility parameter can be calculated from the cohesive energy density, which is a measure of the intermolecular forces within the material. The presence of the polar amide group and the propargyl group in poly(this compound) is expected to significantly influence its solubility and thermal properties. The propargyl groups also offer a route to cross-linking, which would dramatically alter the mechanical properties of the material, a phenomenon that can also be modeled computationally.
Table 4: Hypothetical Predicted Properties of Poly(this compound)
| Property | Predicted Value | Method of Prediction |
| Glass Transition Temperature (Tg) | ~150 °C | QSPR or MD Simulation |
| Solubility Parameter | ~25 (J/cm³)^½ | Cohesive Energy Density from MD |
| Young's Modulus (for a cross-linked network) | 1-2 GPa | MD Simulation of mechanical deformation |
| Refractive Index | ~1.52 | QSPR based on group contribution methods |
Note: These predicted properties are illustrative and intended to demonstrate the potential of computational predictions. Experimental validation would be required to confirm these values.
Emerging Research Directions and Future Outlook
Integration of N-(Prop-2-yn-1-yl)methacrylamide in Advanced Manufacturing Techniques (e.g., 3D Printing)
The terminal alkyne group of this compound makes it an ideal candidate for formulation into photocurable resins used in advanced manufacturing, particularly in vat photopolymerization-based 3D printing techniques like stereolithography (SLA) and digital light processing (DLP). researchgate.netacs.org These technologies rely on the precise, layer-by-layer polymerization of liquid resins to create complex three-dimensional objects. nih.gov
The incorporation of alkyne-functional monomers into printing resins allows for the utilization of highly efficient and orthogonal thiol-yne click chemistry. rsc.orgacs.org This reaction mechanism offers several advantages over traditional free-radical polymerization of acrylate-based resins, including reduced oxygen inhibition, higher monomer conversion, and the formation of more homogeneous polymer networks. rsc.orgacs.org These characteristics lead to 3D printed objects with improved mechanical properties and dimensional accuracy. rsc.org
Research has demonstrated the successful printing of tough and degradable photopolymers derived from alkyne-containing monomers for biomedical applications. researchgate.netrsc.org For instance, formulations combining alkyne monomers with multifunctional thiols like pentaerythritol (B129877) tetra(3-mercaptopropionate) (PETMP) have been used to print objects with high resolution and mechanical properties comparable to polylactic acid (PLA). rsc.org The ability to tailor the properties of the final printed object by adjusting the monomer composition and printing parameters is a key area of ongoing research. unileoben.ac.at
A recent breakthrough in high-resolution 3D printing involves a dual-color light approach where one wavelength initiates polymerization and another inhibits it, allowing for sub-micron precision. voxelmatters.com The development of specialized prepolymers that respond to different light stimuli is crucial for this technology, and the functional handles provided by monomers like this compound could be instrumental in designing such advanced photopolymer systems. voxelmatters.com
Table 1: Comparison of Polymerization Methods in 3D Printing
| Feature | Acrylate-Based Radical Polymerization | Thiol-Yne Click Chemistry |
|---|---|---|
| Primary Monomers | Acrylates, Methacrylates | Alkyne and Thiol Monomers |
| Oxygen Inhibition | High | Low |
| Monomer Conversion | Often Incomplete | High |
| Network Homogeneity | Less Homogeneous | More Homogeneous |
| Key Advantage | Fast Reaction Rates | Orthogonal, High Efficiency |
Development of Novel Stimuli-Responsive Systems and Smart Materials
"Smart" materials, which can change their properties in response to external stimuli such as temperature, pH, or light, are a major focus of modern materials science. nih.govrsc.org this compound serves as a valuable building block for creating such intelligent systems. The alkyne group can be used as a reactive site for post-polymerization modification, allowing for the attachment of stimuli-responsive moieties. acs.org
For example, polymers and hydrogels containing this compound can be functionalized with temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) or pH-responsive units. researchgate.netnih.gov These modifications can be achieved through click reactions, which are highly specific and can be performed under mild conditions, preserving the integrity of the responsive components. nih.gov This modular approach enables the creation of hydrogels that exhibit controlled swelling/deswelling behavior, which is crucial for applications like drug delivery and soft robotics. nih.govnih.gov
The ability to create well-defined polymer architectures is critical for the performance of smart materials. rsc.org Techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization can be used to synthesize polymers with controlled molecular weight and narrow dispersity, which can then be functionalized using the alkyne handle of this compound. acs.org This precise control over the polymer structure allows for fine-tuning of the material's response to specific stimuli. rsc.org
Applications in Sensing Platforms and Environmental Remediation
The unique reactivity of the alkyne group in this compound makes it a powerful tool for developing advanced sensing platforms and materials for environmental remediation. The ability to functionalize polymer surfaces and nanoparticles with specific recognition elements via click chemistry is a key advantage. acs.org
For chemical sensors, polymers containing this monomer can be coated onto transducer surfaces. The alkyne groups can then be used to immobilize probe molecules, such as enzymes or antibodies, that can selectively bind to target analytes. acs.org This approach allows for the creation of highly sensitive and selective sensors for a variety of applications, from medical diagnostics to environmental monitoring.
In the realm of environmental remediation, functionalized polymeric nanomaterials are being explored for the removal of pollutants from water. researchgate.net Polymers incorporating this compound can be used to create sorbents with high surface area and specific binding sites for contaminants like heavy metals or organic dyes. researchgate.net The alkyne group allows for the attachment of chelating agents or other functional groups that have a high affinity for specific pollutants, enhancing the efficiency and selectivity of the remediation process. nih.gov The development of recyclable catalysts for alkyne functionalization further contributes to creating greener and more sustainable chemical processes for these applications. nih.gov
Table 2: Potential Applications in Sensing and Remediation
| Application Area | Role of this compound | Example of Functionalization |
|---|---|---|
| Chemical Sensors | Provides a "clickable" surface for probe immobilization. | Attachment of fluorescent dyes or biorecognition elements. |
| Environmental Remediation | Forms the backbone of functional sorbent materials. | Immobilization of chelating agents for heavy metal capture. |
| Catalysis | Used to create recyclable polymer-supported catalysts. | Anchoring of catalytic metal complexes. |
Exploration of this compound in Sustainable Polymer Chemistry
The principles of green chemistry are increasingly influencing the design and synthesis of new polymers. dntb.gov.ua this compound and the click chemistry it enables align well with these principles. Click reactions are known for their high efficiency, mild reaction conditions, and generation of minimal byproducts, making them an environmentally friendly choice for polymer synthesis and modification. nih.gov
There is growing interest in using renewable resources to produce monomers for sustainable polymers. openaccesspub.org While this compound itself is typically derived from petrochemical sources, its utility in creating more sustainable polymer systems is significant. For example, it can be copolymerized with monomers derived from biomass to create partially bio-based functional materials. dntb.gov.ua
Furthermore, the robust and specific nature of the triazole linkage formed during copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be exploited to design polymers that are more easily recyclable. nih.gov The ability to selectively cleave these linkages could provide a pathway for chemical recycling, breaking down polymers into their constituent parts for reuse. This is a critical area of research aimed at addressing the global challenge of plastic waste.
Interdisciplinary Research Fusing Polymer Science with Other Scientific Domains
The versatility of this compound makes it a valuable tool for fostering interdisciplinary research, particularly at the interface of polymer science, biology, and medicine. nih.gov Its ability to participate in biocompatible click reactions allows for the creation of advanced biomaterials for applications such as tissue engineering and drug delivery. nih.govrsc.org
In tissue engineering, scaffolds made from polymers containing this monomer can be functionalized with bioactive peptides or growth factors to promote cell adhesion, proliferation, and differentiation. nih.govnih.gov The precise control over the spatial presentation of these signals, enabled by click chemistry, is crucial for mimicking the complex environment of the natural extracellular matrix. nih.gov
For drug delivery, this compound can be incorporated into nanoparticles, micelles, or hydrogels. rsc.org The alkyne groups provide convenient handles for attaching drug molecules, targeting ligands, and imaging agents. rsc.org This modular approach facilitates the development of sophisticated nanotherapeutics that can deliver drugs to specific sites in the body, potentially increasing efficacy and reducing side effects. rsc.org The synthesis of polymers like poly[N-(2-hydroxypropyl)methacrylamide] (pHPMA), known for its biocompatibility, can be modified to include these clickable functionalities, expanding its utility in biomedical applications. researchgate.netresearchgate.net
The fusion of polymer chemistry with fields like electronics and optics is also being explored. The unique electronic properties of polymers derived from alkyne-based monomers are of interest for creating conductive and photo-responsive materials. digitellinc.comnih.gov This interdisciplinary approach is expected to lead to the development of novel materials with unprecedented functionalities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(Prop-2-yn-1-yl)methacrylamide, and how can reaction efficiency be optimized?
- Methodology : A common approach involves coupling methacrylic acid derivatives with propargylamine. For example, EDCI/DMAP-mediated coupling in dichloromethane (DCM) at room temperature, followed by purification via flash column chromatography (e.g., 40% ethyl acetate/hexane) . Propargyl bromide can also react with naphthol derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form propargyl ethers, which may inform analogous reactions for acrylamide synthesis .
- Optimization : Monitor reaction progress via TLC, control stoichiometry to minimize side products, and use inert atmospheres to prevent oxidation of the propargyl group.
Q. What analytical techniques are critical for characterizing this compound?
- Key Methods :
- HRMS : Confirm molecular weight and purity.
- HPLC-UV/MS : Assess retention time and detect impurities .
- NMR : Resolve structural features (e.g., propargyl protons at δ ~2.5 ppm, methacrylamide vinyl protons at δ ~5.3–6.3 ppm).
Q. How should this compound be stored to prevent premature polymerization?
- Protocol : Store at –20°C under inert gas (argon/nitrogen) with stabilizers (e.g., hydroquinone). Avoid exposure to light, heat, or free radical initiators. Conduct regular FTIR/NMR checks to detect polymerization .
Advanced Research Questions
Q. How can controlled radical polymerization (CRP) techniques be applied to this compound for tailored polymer architectures?
- Methodology : Use RAFT polymerization with trithiocarbonate chain-transfer agents (CTAs) in solvents like DMF or dioxane. Optimize monomer/CTA ratios for desired molecular weight (Đ < 1.2) .
- Challenges : Propargyl groups may participate in side reactions; validate end-group fidelity via MALDI-TOF or ¹H NMR.
Q. What strategies enable the integration of this compound into drug delivery systems?
- Design : Incorporate via copolymerization with HPMA-like monomers to create stimuli-responsive carriers. Use "click chemistry" (e.g., CuAAC) to functionalize propargyl groups with targeting ligands .
- Validation : Assess drug release kinetics under physiological conditions (e.g., pH 5.5 for lysosomal cleavage) and evaluate cytotoxicity in vitro .
Q. How do structural modifications impact the pharmacokinetics and biodistribution of this compound-based polymers?
- Approach : Radiolabel polymers (e.g., ⁹⁹mTc or ¹²⁵I) for in vivo tracking. Compare biodistribution in rodent models using gamma-scintigraphy or HPLC-MS of tissue homogenates .
- Key Factors : Molecular weight (>30 kDa enhances tumor accumulation via EPR effect), hydrophilicity, and ligand density .
Q. How can contradictory data on polymerization kinetics or biological activity be resolved?
- Analysis :
- Batch Variability : Characterize monomer purity via HPLC and elemental analysis.
- Polymer Heterogeneity : Use SEC-MALS to assess dispersity and branching.
- Biological Discrepancies : Standardize cell lines/animal models and validate assays (e.g., ELISA for cytokine profiling) .
Q. What reaction engineering strategies minimize side products during large-scale synthesis?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
